molecular formula C19H18F6 B1266667 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane CAS No. 65294-20-4

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Cat. No.: B1266667
CAS No.: 65294-20-4
M. Wt: 360.3 g/mol
InChI Key: GLFKFHJEFMLTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane is an organic compound with the molecular formula C19H18F6. It is known for its unique chemical structure, which includes two 3,4-dimethylphenyl groups attached to a hexafluoropropane core. This compound is often used in the synthesis of high-value industrial chemicals and materials due to its stability and reactivity .

Scientific Research Applications

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It is known to play a crucial role in the synthesis of valuable industrial compounds like 4,4’- (hexafluoroisopropylidene)diphthalic anhydride .

Mode of Action

The compound, characterized by its unique structure, facilitates the preparation of 4,4’- (hexafluoroisopropenyl) di-o-xylene, the precursor to the desired diphthalic acid . This suggests that the compound interacts with its targets through a series of chemical transformations.

Biochemical Pathways

The compound is involved in the synthesis pathway of 4,4’- (hexafluoroisopropylidene)diphthalic anhydride . It serves as a precursor to 4,4’- (hexafluoroisopropylidene)di-o-xylene, a crucial intermediate in the synthesis of the anhydride . The downstream effects of this pathway are the production of valuable industrial compounds.

Pharmacokinetics

It is known that the compound has a molecular weight of 36034 , which could influence its bioavailability.

Result of Action

The result of the compound’s action is the efficient synthesis of 4,4’- (hexafluoroisopropylidene)diphthalic anhydride . This compound has significant applications in various industries, suggesting that the action of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane at the molecular and cellular level contributes to these industrial processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in a dry room at room temperature , indicating that moisture and temperature could affect its stability. Furthermore, the compound is used in controlled reactions with specific catalysts and conditions to ensure optimal product formation .

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use .

Future Directions

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane has potential applications in gas separation due to its good separation performance and high plasticization resistance to carbon dioxide .

Biochemical Analysis

Biochemical Properties

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with metal ion catalysts and promoters, facilitating efficient chemical transformations. These interactions are crucial for the synthesis of compounds like 4,4’-(hexafluoroisopropylidene)diphthalic anhydride, which is used in various industrial applications . The nature of these interactions involves the formation of homogeneous solutions and controlled reactions, ensuring high product yield and purity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as a gas separation membrane, impacting cellular respiration and metabolic processes . Additionally, its high plasticization resistance to carbon dioxide makes it a valuable tool in studying cellular responses to environmental changes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a precursor in the synthesis of aromatic monomers containing fluorine, which are essential for the production of high-value polyimides . The compound’s unique chemical structure allows it to participate in enzyme inhibition or activation, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the composition ratio of the target compound and its reaction intermediates reaches a stable state after prolonged heating . This stability is essential for ensuring consistent results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research has indicated that the compound’s impact on cellular function and metabolic processes is dose-dependent, with threshold effects observed at specific concentrations . Understanding these dosage effects is crucial for determining safe and effective usage in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in the synthesis of 4,4’-(hexafluoroisopropylidene)diphthalic anhydride highlights its importance in industrial biochemical processes . These interactions are essential for maintaining metabolic balance and ensuring efficient biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties, which allow it to interact with cellular membranes and other structures . Understanding these transport mechanisms is vital for optimizing its use in various biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are essential for ensuring that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane typically involves the reaction of 3,4-dimethylphenyl groups with hexafluoropropane. One common method includes the use of a metal ion catalyst and a promoter in a suitable solvent. The reaction mixture is injected into a reactor at a controlled rate while introducing pure oxygen simultaneously. This process ensures high yield and purity of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and scalability. The process involves continuous reactions under controlled conditions to ensure safety and product quality. The use of advanced catalysts and promoters enhances the reaction rate and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

    2,2-Bis(4-hydroxyphenyl)hexafluoropropane: Known for its use in the production of polycarbonates and epoxy resins.

    2,2-Bis(3,5-dimethylphenyl)hexafluoropropane: Used in the synthesis of specialized polymers and materials.

Uniqueness: 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane stands out due to its specific substitution pattern on the phenyl rings, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high thermal and oxidative stability .

Properties

IUPAC Name

4-[2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6/c1-11-5-7-15(9-13(11)3)17(18(20,21)22,19(23,24)25)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFKFHJEFMLTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)C)(C(F)(F)F)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070302
Record name 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65294-20-4
Record name 1,1′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65294-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(3,4-dixylyl)hexafluoro propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065294204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-BIS(3,4-DIXYLYL)HEXAFLUORO PROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YCH6D3G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane
Reactant of Route 2
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane
Reactant of Route 3
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane
Reactant of Route 4
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane
Reactant of Route 5
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane
Reactant of Route 6
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.